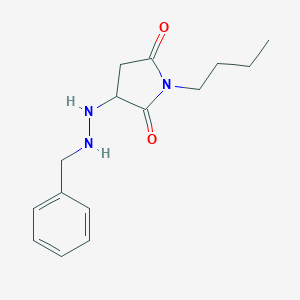
3-(2-Benzylhydrazinyl)-1-butylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Benzylhydrazinyl)-1-butylpyrrolidine-2,5-dione is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is also known as 3-BP and has been shown to have promising results in preclinical studies as an anticancer agent.
作用機序
The mechanism of action of 3-BP involves its ability to selectively target cancer cells by inhibiting their energy metabolism. Cancer cells have a high demand for energy to support their rapid growth and proliferation, and they rely heavily on glycolysis (a process that breaks down glucose to produce energy) for their energy needs. 3-BP targets the enzymes involved in glycolysis, leading to a decrease in ATP (the energy currency of cells) production and ultimately causing the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, 3-BP has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the treatment of infectious diseases. Additionally, 3-BP has been shown to have neuroprotective properties, which means it can protect the brain from damage caused by various insults such as ischemia (lack of blood flow) and oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 3-BP in lab experiments is its ability to selectively target cancer cells, making it a promising candidate for cancer therapy. Additionally, 3-BP has been shown to have a low toxicity profile, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using 3-BP in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route of 3-BP for maximum efficacy.
将来の方向性
There are several future directions for research on 3-BP. One of the main areas of focus is the development of novel delivery systems for 3-BP to improve its solubility and bioavailability. Additionally, more preclinical and clinical studies are needed to determine the safety and efficacy of 3-BP as a cancer therapy. Other potential applications of 3-BP, such as its use in the treatment of infectious diseases and neurodegenerative disorders, also warrant further investigation. Overall, 3-BP shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Conclusion
In conclusion, 3-(2-Benzylhydrazinyl)-1-butylpyrrolidine-2,5-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. Its ability to selectively target cancer cells and inhibit their energy metabolism makes it a promising candidate for cancer therapy. Additionally, 3-BP has been shown to have other biochemical and physiological effects, making it a potential candidate for the treatment of infectious diseases and neurodegenerative disorders. Further research is needed to fully explore the potential of 3-BP and to develop novel delivery systems for its use in various therapeutic applications.
合成法
The synthesis method of 3-BP involves the reaction of 2-benzylhydrazinecarboxylic acid with butylmalonic acid in the presence of a dehydrating agent. The resulting product is then purified through recrystallization to obtain 3-BP in its pure form. This synthesis method has been well-established and has been used in several studies to obtain 3-BP for further research.
科学的研究の応用
3-BP has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to inhibit the energy metabolism of cancer cells by targeting their mitochondria, leading to their death. This compound has also been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that supply nutrients to cancer cells. Additionally, 3-BP has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
特性
分子式 |
C15H21N3O2 |
|---|---|
分子量 |
275.35 g/mol |
IUPAC名 |
3-(2-benzylhydrazinyl)-1-butylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H21N3O2/c1-2-3-9-18-14(19)10-13(15(18)20)17-16-11-12-7-5-4-6-8-12/h4-8,13,16-17H,2-3,9-11H2,1H3 |
InChIキー |
FEBLZTRFIRJKKP-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)CC(C1=O)NNCC2=CC=CC=C2 |
正規SMILES |
CCCCN1C(=O)CC(C1=O)NNCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B241328.png)


![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241340.png)
![6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B241348.png)


![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)

![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
